4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one
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Overview
Description
4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a piperazine ring, an indole moiety, and a pyrrolidinone core, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, amines, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(2-fluoro phenethyl)piperidin-4-yl)-n-(2-fluorophenyl)propionamide
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
- Imidazole containing compounds
Uniqueness
4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H31FN4O2 |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C27H31FN4O2/c1-18-4-3-5-25(19(18)2)30-10-12-31(13-11-30)27(34)21-14-26(33)32(17-21)9-8-20-16-29-24-7-6-22(28)15-23(20)24/h3-7,15-16,21,29H,8-14,17H2,1-2H3 |
InChI Key |
XEQODOJKHBURGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CC(=O)N(C3)CCC4=CNC5=C4C=C(C=C5)F)C |
Origin of Product |
United States |
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